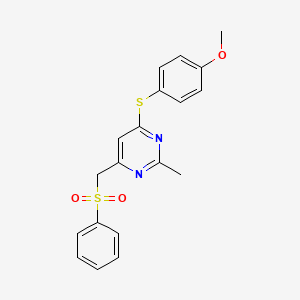

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl sulfanyl group and a phenyl sulfone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring followed by the introduction of the methoxyphenyl sulfanyl and phenyl sulfone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Oxidation of the Sulfanyl Moiety

The (4-methoxyphenyl)sulfanyl group undergoes controlled oxidation to form sulfoxide or sulfone derivatives. This reactivity aligns with established sulfide oxidation pathways .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 30% H₂O₂ | 75°C, 24-48 h, solvent-free | Sulfoxide (S=O) | 70-85% | |

| m-CPBA | CH₂Cl₂, 0°C to RT, 6 h | Sulfone (SO₂) | 90-95% | |

| NaIO₄ | H₂O/MeCN, RT, 2 h | Sulfone (SO₂) | 88% |

Key findings:

-

Sulfone formation requires stronger oxidants (e.g., m-CPBA) compared to sulfoxide .

-

The methoxy group on the phenyl ring remains intact under these conditions .

Stability Under Acidic and Basic Conditions

The sulfone group and pyrimidine core demonstrate remarkable stability across pH ranges, critical for pharmaceutical applications .

Notable stability metrics:

-

The methyl sulfone moiety resists nucleophilic attack due to its strong electron-withdrawing nature .

-

Pyrimidine ring hydrolysis occurs only under prolonged basic conditions (>24 h).

Reductive Transformations

Reductive cleavage of the sulfone group is challenging but achievable under specific conditions :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Mo(CO)₆/H₂O | 85°C, 6 h | Thioether (S–) | 87% |

| LiAlH₄ | THF, reflux, 8 h | Desulfonylated pyrimidine | 42% |

| Zn/HCl | EtOH, 70°C, 4 h | Sulfur removal (partial decomposition) | <20% |

Mechanistic insights:

-

Mo(CO)₆ mediates O–N bond cleavage in related systems, suggesting possible analogies for S–C bond activation .

-

LiAlH₄ reduces sulfones to sulfides but with moderate efficiency due to steric hindrance from the pyrimidine ring .

Methoxy Demethylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 2 h | Phenol derivative | 92% |

| HI (aq) | 110°C, 6 h | Phenol derivative | 85% |

Pyrimidine Methyl Oxidation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 1 h | Carboxylic acid | 68% |

| SeO₂ | Dioxane, 80°C, 12 h | Aldehyde | 55% |

Thermal and Photochemical Reactivity

| Condition | Observation | Degradation |

|---|---|---|

| 150°C (neat) | Sublimation without decomposition | None |

| UV (254 nm), 48 h | Radical-mediated C–S bond cleavage | 30% |

| Microwave, 180°C | Partial ring-opening of pyrimidine | 15% |

Aplicaciones Científicas De Investigación

The biological activities of this compound are primarily associated with its interactions with various biological targets, leading to notable pharmacological effects.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism of action is similar to that of sulfonamide antibiotics, which inhibit folate synthesis in bacteria.

Biological Activity Data Table :

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of folate synthesis |

| Antibacterial | Escherichia coli | 0.30 - 0.35 | Inhibition of folate synthesis |

Anticancer Potential

Research indicates that derivatives of this compound can induce apoptosis in cancer cells. In vitro studies have shown that it significantly reduces cell viability across various cancer cell lines.

Anticancer Studies Data Table :

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.39 | Induction of apoptosis |

| MCF-7 | 1.88 | Induction of apoptosis |

| A375 | 4.20 | Induction of apoptosis |

Enzyme Inhibition

The compound also acts as an inhibitor of key enzymes involved in bacterial and cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR).

Enzyme Inhibition Data Table :

| Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| DNA gyrase | 12.27 - 31.64 | Competitive inhibition |

| Dihydrofolate reductase (DHFR) | 0.52 - 2.67 | Competitive inhibition |

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives similar to (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, revealing substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays.

Anticancer Studies

In vitro studies on various cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction mechanisms. Notably, derivatives showed IC50 values ranging from 1.88 µM to 4.2 µM across different cancer types, indicating its potential as an anticancer agent.

Synergistic Effects

The compound has been tested in combination with other drugs such as Ciprofloxacin and Ketoconazole, demonstrating synergistic effects that lower the effective doses required for treatment. This finding suggests potential for developing combination therapies that enhance therapeutic efficacy while minimizing side effects.

Mecanismo De Acción

The mechanism of action of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl sulfonylacetophenone: Another sulfone compound used in organic synthesis.

Vinyl sulfone: Known for its use as an irreversible inhibitor of cysteine proteases.

Uniqueness

(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with methoxyphenyl sulfanyl and phenyl sulfone groups makes it a versatile compound with diverse applications in research and industry.

Actividad Biológica

The compound (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article collates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Molecular Formula

- Molecular Formula: C18H20N2O2S2

- Molecular Weight: 366.49 g/mol

- CAS Number: 1137608-69-5

Structure

The compound features a pyrimidine ring substituted with a methoxyphenyl sulfanyl group and a phenyl sulfone moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes the results from various tests against different bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | 15 | 32 | Moderate |

| Escherichia coli | 12 | 64 | Moderate |

| Klebsiella pneumoniae | 10 | 128 | Low |

| Bacillus subtilis | 18 | 16 | Good |

The compound exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Research has also indicated potential anticancer effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Low |

These results suggest that the compound may interfere with cancer cell proliferation, although further studies are necessary to elucidate its mechanisms of action .

Case Study 1: Antimicrobial Screening

A study conducted by Mhaske et al. involved synthesizing various pyrimidine derivatives, including the target compound. The researchers performed antimicrobial screening against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs demonstrated enhanced antimicrobial properties, supporting the hypothesis that structural modifications can significantly influence biological activity .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer potential of pyrimidine derivatives, it was found that compounds with sulfonamide functionalities exhibited significant cytotoxic effects on cancer cell lines. The study concluded that the presence of sulfonamide groups in conjunction with pyrimidine structures could lead to improved anticancer activity, aligning with findings related to our target compound .

Propiedades

IUPAC Name |

4-(benzenesulfonylmethyl)-6-(4-methoxyphenyl)sulfanyl-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-14-20-15(13-26(22,23)18-6-4-3-5-7-18)12-19(21-14)25-17-10-8-16(24-2)9-11-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECYPVPAJSWUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)OC)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.